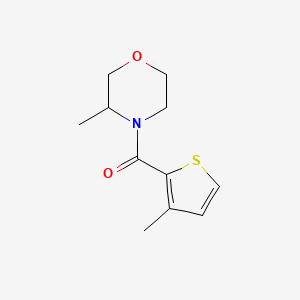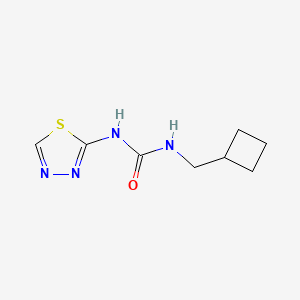![molecular formula C15H17N3O B7511336 N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a pyrazine derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves its ability to inhibit the growth of microorganisms and cancer cells by disrupting their metabolic pathways. N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the activity of key enzymes involved in these pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of the immune system. Additionally, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water and other solvents may pose some challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide research, including the development of new drug candidates, the investigation of its potential applications in agriculture, and the synthesis of novel materials based on N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-oxoacetate to form the corresponding ketone. This ketone is then reacted with hydrazine hydrate to form the pyrazine ring, followed by the reaction with dimethylformamide dimethyl acetal to form the final product, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)10-18(3)15(19)14-9-16-12(2)8-17-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUILOCLZOSPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
